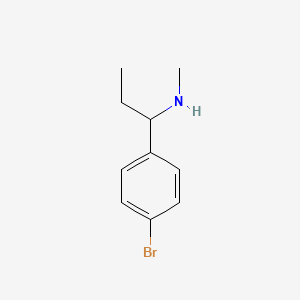

1-(4-Bromophenyl)-N-methylpropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-N-methylpropan-1-amine (BMPMA) is a synthetic compound with a wide range of applications in scientific research. It is an organic compound, consisting of a bromophenyl group linked to an N-methylpropan-1-amine group. BMPMA has been investigated for its potential use in various biochemical and physiological processes, including its ability to act as an agonist in the central nervous system, its ability to modulate the activity of certain enzymes, and its ability to interact with certain proteins.

Scientific Research Applications

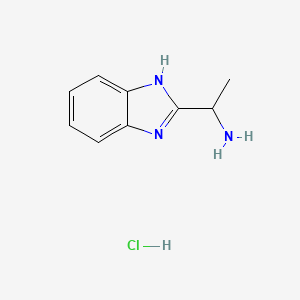

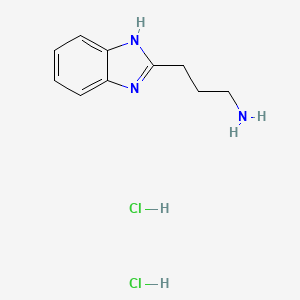

Synthesis of Benzimidazoles

One application involves the synthesis of 1-substituted benzimidazoles, which are of interest due to their biological and pharmacological activities. The process utilizes o-bromophenyl isocyanide reacting with various primary amines under CuI catalysis, demonstrating a method for producing these compounds with moderate to good yields. This approach highlights the versatility of halogenated aryl compounds in facilitating heterocyclic synthesis (Lygin & Meijere, 2009).

Facile Synthesis of Tetrazole Derivatives

Another significant application is the efficient one-pot synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine from 4-bromoaniline. This process extends to the high-yield synthesis of [1-(4-bromophenyl)-1H-tetrazol-5-yl]amide derivatives, showcasing the compound's utility in constructing nitrogen-rich heterocycles with potential applications in pharmaceuticals and agrochemicals (Yang et al., 2017).

Nonlinear Optical Material Development

Research into the synthesis, molecular structure, and spectral analysis of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine has contributed to the development of materials with considerable nonlinear optical properties. This compound's study includes detailed experimental and theoretical analysis, demonstrating its stability and potential in optical applications (Tamer et al., 2016).

Enantioselective Synthesis

The compound also plays a role in the enantioselective synthesis of biologically active molecules. A noteworthy example is its use in the total synthesis of LFA-1 antagonist BIRT-377, where the enantioselective construction of a quaternary stereocenter was achieved. This example highlights the importance of 1-(4-Bromophenyl)-N-methylpropan-1-amine in the stereoselective synthesis of therapeutics (Chowdari & Barbas, 2005).

Copper-Catalyzed Amination

Moreover, the compound has been utilized in copper-catalyzed amination reactions, offering a pathway to synthesize primary aromatic amines from aryl or heteroaryl halides. This application is crucial in pharmaceutical chemistry, where primary amines serve as building blocks for the synthesis of various active pharmaceutical ingredients (Wang, Cai, & Ding, 2009).

Properties

IUPAC Name |

1-(4-bromophenyl)-N-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-3-10(12-2)8-4-6-9(11)7-5-8/h4-7,10,12H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEDWIJMOODFIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586096 |

Source

|

| Record name | 1-(4-Bromophenyl)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912906-92-4 |

Source

|

| Record name | 1-(4-Bromophenyl)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)

![1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1340923.png)